4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Overview
Description
Preparation Methods
The synthesis of 4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide typically involves the reaction of N-ethyl-N-phenylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation and reduction products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function . This interaction can affect various cellular processes and pathways, making the compound useful in studying protein function and developing therapeutic agents .
Comparison with Similar Compounds
4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide can be compared with other similar compounds, such as:
4-[(2-Bromoacetyl)amino]-N-ethylbenzamide: This compound lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)benzamide: This compound has a naphthyl group instead of a phenyl group, which can affect its chemical properties and interactions.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-ethyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-20(15-6-4-3-5-7-15)17(22)13-8-10-14(11-9-13)19-16(21)12-18/h3-11H,2,12H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOMAGAKCNFVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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